![molecular formula C10H12N2OS B1521291 3-[3-(Thiophène-2-yl)propyl]-1,2-oxazol-5-amine CAS No. 1152599-44-4](/img/structure/B1521291.png)

3-[3-(Thiophène-2-yl)propyl]-1,2-oxazol-5-amine

Vue d'ensemble

Description

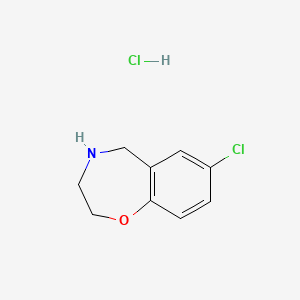

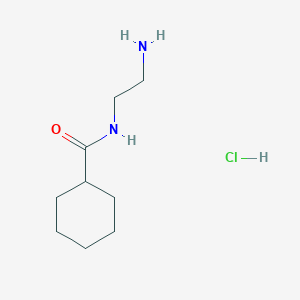

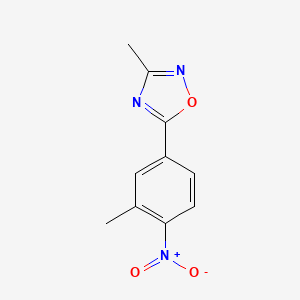

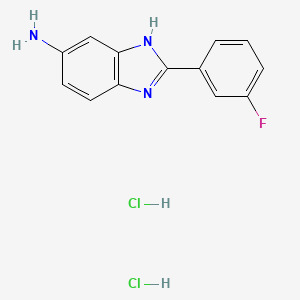

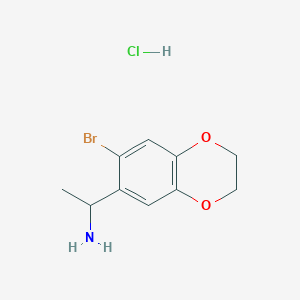

3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents anticancéreux

Les dérivés du thiophène ont été utilisés comme matières premières dans la synthèse d'agents anticancéreux . La présence du groupe thiophène dans la structure de 3-[3-(Thiophène-2-yl)propyl]-1,2-oxazol-5-amine suggère des applications potentielles dans la recherche sur le traitement du cancer. Son squelette structurel pourrait être exploré pour le développement de nouveaux agents chimiothérapeutiques, ciblant en particulier des lignées cellulaires cancéreuses spécifiques par une cytotoxicité sélective.

Agents anti-athérosclérotiques

Le composant thiophène du composé est également utilisé dans la synthèse d'agents anti-athérosclérotiques . L'athérosclérose est une affection caractérisée par le durcissement et le rétrécissement des artères en raison de l'accumulation de plaque. La recherche sur l'utilisation de dérivés du thiophène pourrait conduire à de nouveaux traitements qui préviennent ou inversent la progression de cette maladie cardiovasculaire.

Agents de complexation métallique

Les dérivés du thiophène agissent comme des agents de complexation métallique . This compound pourrait être étudié pour sa capacité à former des complexes avec divers métaux. Ces complexes peuvent avoir des applications diverses, y compris la catalyse dans les réactions organiques, ainsi que dans la conception de nouveaux matériaux avec des propriétés électroniques et optiques uniques.

Développement d'insecticides

Les attributs structurels du thiophène sont avantageux dans le développement d'insecticides . Le composé en question pourrait être un précurseur ou un ingrédient actif dans la formulation d'insecticides ciblant des ravageurs spécifiques, offrant une alternative plus respectueuse de l'environnement aux pesticides traditionnels.

Inhibition des kinases

Les kinases sont des enzymes qui jouent un rôle crucial dans la régulation de divers processus cellulaires. Les dérivés du thiophène ont montré un potentiel dans l'inhibition de l'activité des kinases . Par conséquent, This compound pourrait être précieux dans le développement d'inhibiteurs de kinases, qui sont importants dans le traitement de maladies telles que le cancer et les troubles inflammatoires.

Activité antimicrobienne

Les propriétés antimicrobiennes des dérivés du thiophène font d'eux des candidats au développement de nouveaux antibiotiques . La recherche sur This compound pourrait contribuer à la lutte contre les bactéries résistantes aux antibiotiques en fournissant une nouvelle classe d'agents antimicrobiens.

Applications en science des matériaux

Le thiophène et ses dérivés sont importants en science des matériaux en raison de leurs propriétés conductrices . Le composé en question pourrait être utilisé dans la création de polymères conducteurs, essentiels au développement de dispositifs électroniques, notamment des capteurs et des cellules solaires.

Agents neuropharmacologiques

Compte tenu de l'importance thérapeutique des dérivés du thiophène en neuropharmacologie, y compris les effets anxiolytiques et antipsychotiques , This compound pourrait être exploré pour son utilisation potentielle dans le traitement des troubles neurologiques.

Mécanisme D'action

Thiophenes

are a class of heterocyclic compounds that contain a ring of four carbon atoms and one sulfur atom . They are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiophenes have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Analyse Biochimique

Biochemical Properties

3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The thiophene ring in its structure is known for its electron-rich nature, which allows it to participate in various biochemical interactions. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their catalytic activities. Additionally, it can bind to proteins involved in signal transduction pathways, thereby modulating their functions. The interactions between 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine and these biomolecules are primarily driven by non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Cellular Effects

3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine has been observed to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses. It has been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine involves its binding interactions with various biomolecules. This compound can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activities. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine can interact with transcription factors, thereby influencing gene expression. These interactions result in changes in cellular functions and responses, highlighting the compound’s potential as a modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine have been studied over time to understand its stability, degradation, and long-term impacts on cellular functions. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine can lead to sustained changes in cellular functions, such as altered gene expression profiles and metabolic activities. These findings suggest that the compound’s effects are not transient and can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine have been evaluated in animal models to determine its dosage-dependent responses. Studies have shown that at lower doses, the compound exhibits beneficial effects such as enhanced cellular functions and improved metabolic profiles. At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage. These findings highlight the importance of determining the optimal dosage range for therapeutic applications of 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine .

Metabolic Pathways

3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, it can influence the levels of key metabolic intermediates, thereby affecting overall metabolic homeostasis. The interactions between 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine and metabolic enzymes underscore its role in modulating metabolic pathways .

Propriétés

IUPAC Name |

3-(3-thiophen-2-ylpropyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c11-10-7-8(12-13-10)3-1-4-9-5-2-6-14-9/h2,5-7H,1,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPXHDZGGCTGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCC2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)

![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)

![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)

![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)